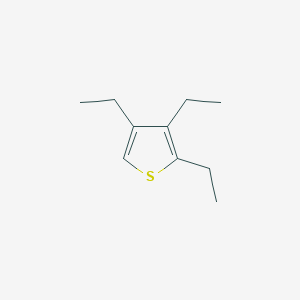
3-Iodo-2-methylpentan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-2-methylpentan-2-ol is an organic compound with the molecular formula C6H13IO It is a secondary alcohol with an iodine atom attached to the third carbon and a methyl group attached to the second carbon of the pentane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-2-methylpentan-2-ol can be achieved through the iodination of 2-methylpentan-2-ol. A common method involves the use of polymer-supported 4-(Dimethylamino)pyridine (DMAP) as a catalyst. The reaction is carried out by treating 2-methylpentan-2-ol with iodine in the presence of polymer-supported DMAP, which facilitates the selective iodination of the alcohol group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and the use of polymer-supported catalysts can be applied to scale up the production process. The use of polymer-supported catalysts offers advantages such as easy recovery, recyclability, and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-2-methylpentan-2-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different substituted products.
Oxidation Reactions: The alcohol group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The compound can undergo reduction to form alkanes or other reduced products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, and PCC (Pyridinium chlorochromate) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of azides, nitriles, and thiols.
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alkanes and alcohols.
Scientific Research Applications
3-Iodo-2-methylpentan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of other iodinated compounds.
Biology: Potential use in the study of biological pathways involving iodine-containing compounds.
Medicine: Investigated for its potential use in radiolabeling and imaging techniques.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Iodo-2-methylpentan-2-ol involves its interaction with various molecular targets and pathways. The iodine atom in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The alcohol group can form hydrogen bonds, affecting the compound’s solubility and reactivity in different environments.
Comparison with Similar Compounds
Similar Compounds
- 2-Iodo-2-methylpentan-2-ol
- 3-Bromo-2-methylpentan-2-ol
- 3-Chloro-2-methylpentan-2-ol
Uniqueness
3-Iodo-2-methylpentan-2-ol is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher atomic mass and reactivity compared to its bromine and chlorine analogs. The iodine atom also enhances the compound’s potential for use in radiolabeling and imaging applications.
Properties
CAS No. |
872597-92-7 |
|---|---|
Molecular Formula |
C6H13IO |
Molecular Weight |
228.07 g/mol |
IUPAC Name |
3-iodo-2-methylpentan-2-ol |
InChI |
InChI=1S/C6H13IO/c1-4-5(7)6(2,3)8/h5,8H,4H2,1-3H3 |
InChI Key |
XPFXZNNBBVLNOB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)(C)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Chlorophenyl)carbamoyl]pentanoic acid](/img/structure/B14191758.png)
![Methyl [(1R)-1-(4-chlorophenyl)-3-oxobutyl]carbamate](/img/structure/B14191760.png)

![1-[4-(Piperidin-1-yl)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14191779.png)


![2-Iodo-6-methyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one](/img/structure/B14191799.png)

![1-Bromo-4-[(2S)-2-(pentyloxy)propyl]benzene](/img/structure/B14191808.png)

![[1-(Diphenylphosphoryl)propyl]propanedinitrile](/img/structure/B14191823.png)

![1-[4-(Nonafluorobutyl)phenyl]butyl diphenyl phosphate](/img/structure/B14191841.png)

